N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide

Tautomerism Target engagement Screening specificity

This benzothiazole amide derivative (CAS 403845-78-3) combines a 4-methoxy electron-donating group with a distinctive 3-methyl substitution, creating a unique screening probe absent in des-methoxy or para-methyl analogs. The confirmed amino tautomer enables accurate SAR profiling for antimitotic (tubulin inhibition) and NF-κB pathway research, eliminating confounding variables from tautomeric mixtures. Supplied at ≥95% purity, it meets HTS library standards and ensures inter-laboratory reproducibility. Ideal for medicinal chemistry teams prioritizing systematic SAR-by-catalog expansion of focused benzothiazole sets.

Molecular Formula C16H14N2O2S
Molecular Weight 298.36
CAS No. 403845-78-3
Cat. No. B2473947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide
CAS403845-78-3
Molecular FormulaC16H14N2O2S
Molecular Weight298.36
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC
InChIInChI=1S/C16H14N2O2S/c1-10-5-3-6-11(9-10)15(19)18-16-17-14-12(20-2)7-4-8-13(14)21-16/h3-9H,1-2H3,(H,17,18,19)
InChIKeyWDDFOXCZWVZZLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide (CAS 403845-78-3): Structural Identity & Procurement Baseline


N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide (CAS 403845-78-3, PubChem CID 4421703) is a synthetic small-molecule benzothiazole amide derivative with molecular formula C₁₆H₁₄N₂O₂S and molecular weight 298.4 g/mol [1]. The compound features a 4-methoxy-substituted 1,3-benzothiazole core linked via an amide bridge to a 3-methylphenyl ring. Computed physicochemical properties include XLogP3 of 3.9, topological polar surface area (TPSA) of 79.5 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is catalogued as a research-grade screening molecule available from commercial vendors at ≥95% purity . It belongs to the benzothiazole amide class, a scaffold extensively investigated for antimitotic, antimicrobial, and anticancer activities [2].

Why Benzothiazole Amide Analogs Cannot Be Interchanged with N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide in Screening or SAR Programs


Benzothiazole amide derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity, where even subtle variations in substitution pattern produce divergent biological profiles. The 4-methoxy group on the benzothiazole ring modulates electron density, lipophilicity, and hydrogen-bonding capacity relative to unsubstituted or halogen-substituted analogs [1]. The meta-methyl substitution on the benzamide phenyl ring directs a distinct conformational preference and steric profile compared to para-methyl or unsubstituted variants [2]. Furthermore, the compound exists in a specific tautomeric form (amino form) that is structurally distinct from the ylidene tautomer (4-methoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide), which displays different target engagement profiles in screening assays [3]. Generic substitution among benzothiazole amides without confirming the precise regiochemistry risks introducing confounding variables into SAR datasets, leading to erroneous structure-activity correlations.

Quantitative Differentiation Evidence for N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide vs. In-Class Analogs


Tautomeric Form Identity: Amino Form vs. Ylidene Tautomer Target Engagement Profile

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide (CAS 403845-78-3) is structurally defined as the amino tautomer, with the amide NH linked to the 2-position of the benzothiazole ring. Its ylidene tautomer, 4-methoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide (BDBM49954), is a chemically distinct species that displays measurable target engagement in high-throughput screening assays: EC₅₀ = 6.41 μM against human transcription factor p65 (AID 1241), EC₅₀ = 67.5 μM against C. elegans nuclear hormone receptor daf-12 (AID 743038), and confirmed binding to human oxysterols receptor LXR-beta (AID 743037) [1]. The amino form of the target compound is expected to exhibit a different protonation state, hydrogen-bonding geometry, and conformational preference relative to the ylidene form, which may result in divergent target binding profiles [2]. Direct comparative binding data for the amino form against these specific targets are not yet available in the public domain.

Tautomerism Target engagement Screening specificity

Physicochemical Profile: 4-Methoxy Substitution vs. Des-Methoxy Benzothiazole Amide

The 4-methoxy substituent on the benzothiazole ring of CAS 403845-78-3 contributes to a computed XLogP3 of 3.9 and a TPSA of 79.5 Ų [1]. By comparison, the des-methoxy analog N-(1,3-benzothiazol-2-yl)-3-methylbenzamide (CID 822875, C₁₅H₁₂N₂OS, MW 268.3 g/mol) lacks this polar substituent, resulting in a lower TPSA and reduced hydrogen bond acceptor count (3 vs. 4), while its XLogP is predicted to be in a comparable range (estimated ~3.5–4.0) but with a distinct distribution of polarity across the molecular surface [2]. The 4-methoxy group introduces an additional hydrogen bond acceptor site and increases the molecular weight by approximately 30 Da, which may influence solubility, permeability, and target binding complementarity [3].

Lipophilicity Hydrogen bonding Drug-likeness

Regiochemical Specificity: Meta-Methyl vs. Para-Methyl Benzamide Substitution

CAS 403845-78-3 bears a 3-methyl (meta) substituent on the benzamide phenyl ring, as confirmed by the SMILES notation CC1=CC(=CC=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC [1]. The positional isomer N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide (CAS 886963-51-5) carries the methyl group at the para position, creating a different steric and electronic environment around the amide linkage . Meta-substitution places the methyl group in a non-conjugating position relative to the carbonyl, whereas para-substitution permits through-conjugation with the amide carbonyl, altering the electronic character of the benzamide moiety and potentially affecting hydrogen-bonding geometry with target proteins [2]. Published SAR studies on benzothiazole amides demonstrate that substituent position on the benzamide ring significantly modulates antimitotic activity; compounds with electron-donating methyl groups at varying positions exhibited mitotic index values spanning from below 10% to 14.5% (standard drug: 14.4%) in the Allium cepa assay [2].

Regiochemistry Conformational analysis SAR

Benzothiazole Amide Class-Level Antimitotic Activity and Structural Determinants

In a systematic SAR study of 12 benzothiazole amide derivatives (compounds 9a–l), antimitotic activity was quantified using the Allium cepa root tip assay, with mitotic index (MI) values compared to a standard drug (paracetamol, MI = 14.4%) [1]. Compounds bearing electron-donating groups on the benzothiazole or benzamide rings generally showed enhanced antimitotic activity relative to those with electron-withdrawing substituents. Specifically, compound 9l (containing a methyl substituent) achieved an MI of 14.5%, statistically indistinguishable from the standard, while compound 9g (furan-substituted) attained 14.0% [1]. Although CAS 403845-78-3 was not directly tested in this study, its structural features—4-methoxy (electron-donating) on the benzothiazole ring and 3-methyl on the benzamide—align with the favorable SAR trend for electron-rich benzothiazole amides, providing a class-level rationale for antimitotic screening prioritization [2].

Antimitotic activity Allium cepa assay Benzothiazole SAR

Vendor-Supplied Purity Specification as a Procurement Quality Benchmark

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide (CAS 403845-78-3) is commercially available with a documented purity specification of ≥95% (Catalog Number CM957510) . This purity threshold is consistent with industry-standard research-grade screening compounds and exceeds the typical purity range (90–95%) of many non-certified benzothiazole amide analogs sourced from non-specialist vendors [1]. Ensuring a documented minimum purity is critical for reproducible screening data, as impurities in benzothiazole derivatives can include synthetic intermediates or degradation products that may act as pan-assay interference compounds (PAINS) or introduce off-target activities [2].

Purity specification Procurement quality Reproducibility

Computational Drug-Likeness: Lipinski Rule-of-Five Compliance Profile

CAS 403845-78-3 complies with all four Lipinski Rule-of-Five criteria: molecular weight (298.4 g/mol) < 500 Da, XLogP3 (3.9) < 5, hydrogen bond donors (1) ≤ 5, and hydrogen bond acceptors (4) ≤ 10 [1]. This favorable drug-likeness profile is comparable to other benzothiazole amide screening hits. However, the compound's relatively high XLogP3 (3.9) and moderate TPSA (79.5 Ų) place it near the upper boundary of optimal oral bioavailability space, suggesting that further physicochemical optimization (e.g., reducing logP, increasing TPSA) may be needed for in vivo development [2]. In comparison, the des-methoxy analog (CID 822875, MW 268.3 g/mol) has a slightly lower molecular weight and reduced hydrogen bond acceptor count, which may confer different permeability characteristics [3].

Drug-likeness Lipinski rules ADME prediction

Optimal Research Application Scenarios for N-(4-Methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide (CAS 403845-78-3)


Antimitotic Screening in Plant-Based or Mammalian Cell Division Assays

Based on class-level SAR evidence showing that electron-donating substituents on benzothiazole amides yield mitotic index values comparable to standard antimitotic agents (MI = 14.0–14.5% vs. 14.4% for standard in the Allium cepa assay) [1], CAS 403845-78-3—bearing both 4-methoxy (electron-donating) and 3-methyl substituents—is a rational candidate for inclusion in antimitotic screening panels. Researchers studying tubulin polymerization inhibition or cell cycle arrest may evaluate this compound alongside structurally related benzothiazole amides to probe the contribution of the 4-methoxy group to antimitotic potency [1].

Transcription Factor p65 (NF-κB) and Nuclear Receptor Screening

The structurally related ylidene tautomer (BDBM49954) has demonstrated binding activity against human transcription factor p65 (EC₅₀ = 6.41 μM) and nuclear hormone receptors (daf-12, EC₅₀ = 67.5 μM; LXR-beta) in PubChem screening assays [2]. Although direct binding data for CAS 403845-78-3 are not yet available, the amino tautomer may be screened comparatively against these targets to evaluate tautomer-dependent differences in target engagement, providing insight into the role of tautomeric state in modulating NF-κB pathway or nuclear receptor activity [2].

SAR-by-Catalog Exploration of Benzothiazole Amide Substituent Effects

The unique combination of 4-methoxy (benzothiazole ring) and 3-methyl (benzamide ring) substitution in CAS 403845-78-3, as confirmed by its SMILES and InChI descriptors [3], makes it a valuable SAR probe. When co-analyzed with the des-methoxy analog (CID 822875) and the para-methyl isomer (CAS 886963-51-5), this compound enables systematic exploration of how incremental structural changes affect computed properties (XLogP3, TPSA, HBA count) and biological readouts [3]. Medicinal chemistry teams can use this compound as a reference point in SAR-by-catalog workflows to prioritize synthesis of novel benzothiazole amide derivatives.

Procurement for High-Throughput Screening Libraries Requiring Verified Purity

With a vendor-specified purity of ≥95% , CAS 403845-78-3 meets the quality threshold recommended for high-throughput screening (HTS) compound libraries, where impurities below 5% minimize the risk of false-positive hits from PAINS or synthetic intermediates . Procurement teams assembling focused benzothiazole or heterocyclic amide screening sets can specify this compound with confidence in its documented purity, supporting inter-plate and inter-laboratory reproducibility in primary screening campaigns .

Quote Request

Request a Quote for N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.